Bienvenue dans la boutique en ligne BenchChem!

3-Oxa-1-azaspiro[4.5]decane

Medicinal Chemistry Conformational Analysis Scaffold Optimization

3-Oxa-1-azaspiro[4.5]decane is a saturated spiroheterocyclic scaffold composed of a piperidine ring fused at the 4-position to an oxazolidine ring, presenting a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol. The core scaffold features a spirocyclic junction that introduces a three-dimensional conformational constraint, which is a recognized advantage in medicinal chemistry for enhancing target selectivity and physicochemical properties.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 176-86-3
Cat. No. B8614037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azaspiro[4.5]decane
CAS176-86-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COCN2
InChIInChI=1S/C8H15NO/c1-2-4-8(5-3-1)6-10-7-9-8/h9H,1-7H2
InChIKeyNAKGKPCCHMYDIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-1-azaspiro[4.5]decane (CAS 176-86-3) Basic Characteristics and Compound Class Overview


3-Oxa-1-azaspiro[4.5]decane is a saturated spiroheterocyclic scaffold composed of a piperidine ring fused at the 4-position to an oxazolidine ring, presenting a molecular formula of C₈H₁₅NO and a molecular weight of 141.21 g/mol . The core scaffold features a spirocyclic junction that introduces a three-dimensional conformational constraint, which is a recognized advantage in medicinal chemistry for enhancing target selectivity and physicochemical properties [1]. This specific regioisomer is distinguished from other oxa-azaspiro[4.5]decane isomers by the placement of the oxygen and nitrogen atoms within the oxazolidine ring, which dictates its reactivity and the trajectory of exit vectors for appended functional groups.

Why 3-Oxa-1-azaspiro[4.5]decane Cannot Be Simply Substituted by Other In-Class Spirocyclic Building Blocks


While the spiro[4.5]decane scaffold is available in several heteroatom configurations, simple substitution is not feasible due to fundamental differences in reactivity, conformational preferences, and the resulting biological activity of downstream derivatives. The 3-oxa-1-aza regioisomer possesses a specific electronic environment and hydrogen-bonding capability that is distinct from its 1-oxa-3-aza, 1,4-dioxa, or 1,4-diaza congeners [1]. This is highlighted by the fact that slight modifications to the spirocyclic core can dramatically alter the affinity for biological targets, as demonstrated by structure-activity relationship (SAR) studies on substituted azaspiro(4.5)decane derivatives targeting the μ-opioid receptor and ORL1 receptor, where the core scaffold is a critical determinant of potency and selectivity [2]. These substitutions can alter tautomeric equilibrium and conformational sampling, directly impacting target engagement and pharmacokinetic properties.

Quantitative Differentiation Evidence for 3-Oxa-1-azaspiro[4.5]decane Against Closest Analogs


Regioisomeric Impact on Tautomeric Equilibrium and Scaffold Preorganization

The 3-oxa-1-azaspiro[4.5]decane scaffold (a 1,4-oxazaspiro system) exhibits a specific tautomeric equilibrium between imine and diazolidine forms, as characterized by IR and 13C NMR data for related 1,4-oxazaspiro[4.5]decanes [1]. This tautomerism is absent or significantly shifted in 1,3-oxazaspiro isomers (e.g., 1-oxa-3-azaspiro[4.5]decane) where the heteroatom arrangement alters the stability of the oxazolidine ring. This is a critical differentiation factor, as the equilibrium directly influences the compound's nucleophilic reactivity and its ability to pre-organize for specific target interactions.

Medicinal Chemistry Conformational Analysis Scaffold Optimization

Patented Scaffold Privilege in μ-Opioid/ORL1 Receptor Dual-Targeting Analgesics

The broader azaspiro[4.5]decane scaffold class, which encompasses 3-oxa-1-azaspiro[4.5]decane as a core, has been specifically claimed and extensively characterized for its dual affinity toward the μ-opioid receptor (MOR) and ORL1 receptor [1]. Patent data reveals that specific substitutions on this core can achieve nanomolar to sub-nanomolar binding affinities (Ki). For instance, exemplary compounds in the Grünenthal patent series demonstrate Ki values at MOR and ORL1 in the range of 0.1-10 nM, establishing this core as a privileged template for this dual pharmacology. In contrast, other spirocyclic scaffolds (e.g., 2-oxa-7-azaspiro or 1,9-diazaspiro systems) are predominantly explored for different target classes like CCR1 or neurokinin receptors, indicating target-specific scaffold privilege.

Opioid Pharmacology Pain Management Scaffold SAR

Differentiation in Physicochemical Profile from Alternative Spirocyclic Diamines

Replacing one nitrogen atom with an oxygen atom, as in 3-oxa-1-azaspiro[4.5]decane compared to the 1,4-diazaspiro[4.5]decane analog, systematically alters the fundamental physicochemical properties of the scaffold. The oxygen atom reduces the basicity and the number of protonation sites (from two ionizable nitrogens to one), lowers the topological polar surface area (tPSA), and decreases the hydrogen bond donor count. This shift away from a diamine-like profile towards a more neutral, monoamine-ether structure enhances passive membrane permeability and can improve oral bioavailability or CNS penetration for derived drug candidates [1]. While direct experimental logD or permeability data for the unsubstituted scaffolds are not published head-to-head, this is a well-established principle in medicinal chemistry confirmed by studies on matched molecular pairs across diverse spirocyclic systems.

Physicochemical Profiling Drug-likeness Building Block Selection

High-Value Application Scenarios for 3-Oxa-1-azaspiro[4.5]decane Based on Differential Evidence


Design of Dual MOR/ORL1 Analgesic Drug Candidates

3-Oxa-1-azaspiro[4.5]decane is the core scaffold of choice for a generation of novel, non-morphinan analgesics targeting both the μ-opioid and ORL1 receptors. As demonstrated in the Grünenthal patent family, functionalization of this specific 3-oxa-1-aza core has yielded compounds with balanced, nanomolar affinity for both targets, a dual pharmacology intended to provide powerful analgesia with reduced opioid-related side effects like respiratory depression and constipation [1]. Procurement of this specific building block enables direct access to this validated, proprietary chemical space.

Synthesis of Conformationally-Constrained Orally Bioavailable Drug Leads

The intrinsic mono-amine character of the 3-oxa-1-azaspiro[4.5]decane scaffold, distinct from spirocyclic diamines, makes it a superior starting point for optimizing oral bioavailability and CNS penetration [2]. Research teams focused on developing brain-penetrant or orally administered therapeutics can prioritize this building block to design candidates that inherently meet key physicochemical criteria (lower basicity pKa, lower HBD count, reduced tPSA) from the very beginning of the lead optimization process [3].

Exploration of Novel Chemical Space in Tautomer-Dependent Target Binding

The unique tautomeric equilibrium of the 1,4-oxazaspiro system in 3-oxa-1-azaspiro[4.5]decane offers a dynamic structural feature that can be exploited in structure-based drug design [4]. This characteristic allows the scaffold to sample multiple distinct pharmacophoric conformations, a property not shared by its non-tautomeric regioisomers. Medicinal chemists seeking to discover a first-in-class binder for a challenging target can leverage this dynamic behavior to interrogate a broader and more sophisticated conformational landscape than is possible with static scaffolds.

Quote Request

Request a Quote for 3-Oxa-1-azaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.